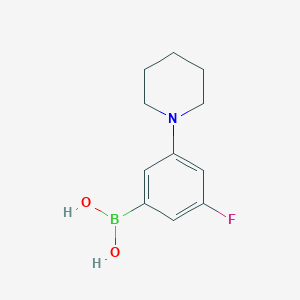

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid

Description

Properties

IUPAC Name |

(3-fluoro-5-piperidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8,15-16H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDSZZRGSVZSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N2CCCCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Precursor Preparation

Dihalogenated intermediates are critical for regioselective functionalization. For example, 1,3-dibromo-5-fluorobenzene serves as a versatile starting material due to its reactivity in cross-coupling reactions.

Palladium-Catalyzed Amination for Piperidine Substitution

| Parameter | Details | Yield | Reference |

|---|---|---|---|

| Substrate | 1-Bromo-3-fluoro-5-iodobenzene | - | |

| Catalyst | Pd(OAc)₂/Xantphos | 75–85% | |

| Base | Cs₂CO₃ | - | |

| Solvent | Toluene or 1,4-Dioxane | - | |

| Temperature | 100–110°C | - |

Procedure :

-

Combine 1-bromo-3-fluoro-5-iodobenzene (1.0 equiv), piperidine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.

-

Heat at 110°C under nitrogen for 24 hours.

-

Purify via column chromatography to isolate 1-(3-fluoro-5-bromophenyl)piperidine.

Miyaura Borylation for Boronic Acid Installation

The boronic acid group is introduced via Miyaura borylation, converting aryl halides to boronic esters followed by hydrolysis.

Reaction Parameters

Procedure :

-

React 1-(3-fluoro-5-bromophenyl)piperidine (1.0 equiv) with bis(pinacolato)diboron (1.5 equiv), PdCl₂(dppf) (3 mol%), and KOAc (3.0 equiv) in 1,4-dioxane at 80°C for 12 hours.

-

Hydrolyze the boronate ester using 1M HCl in THF/water (1:1) at room temperature for 2 hours.

Alternative Pathways: Suzuki-Miyaura Cross-Coupling

For substrates with pre-existing boronic acid groups, Suzuki coupling can introduce the piperidine moiety.

Reverse Functionalization Strategy

Procedure :

-

Combine 3-fluoro-5-bromophenylboronic acid (1.0 equiv), piperidine (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in DME/water/ethanol.

-

Heat at 90°C for 24 hours under nitrogen.

Challenges and Optimization

-

Regioselectivity : Competing substitution at the 3-fluoro position is mitigated using bulky ligands (e.g., Xantphos).

-

Boronic Acid Stability : Pinacol ester protection prevents decomposition during amination.

-

Catalyst Loading : Reduced Pd concentrations (3–5 mol%) maintain cost-effectiveness without sacrificing yield.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Miyaura Borylation | High regioselectivity | Requires inert conditions | 70–80% |

| Suzuki Cross-Coupling | Compatible with sensitive boronic acids | Lower yields for bulky groups | 60–70% |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group participates in cross-coupling with halides or pseudohalides in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronic acid group.

Substitution Reactions: The fluorine and piperidine substituents can be involved in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Scientific Research Applications

Chemical Characteristics

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid has the following chemical properties:

- Molecular Formula : C₁₃H₁₄B F N O₂

- Molecular Weight : Approximately 223.05 g/mol

- Functional Groups : Boronic acid, fluorophenyl group, and piperidine moiety

The presence of the fluorine atom enhances the compound's lipophilicity, which can improve its interaction with biological targets. The piperidine ring contributes to its pharmacological properties, potentially enhancing binding affinity to various receptors and enzymes .

Medicinal Chemistry

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its boronic acid functionality allows it to participate in various chemical reactions, including:

- Suzuki–Miyaura Coupling : A key method for forming carbon-carbon bonds that is widely used in the synthesis of pharmaceuticals.

This compound has been investigated for its potential role in drug development, particularly as an inhibitor of proteasome activity, which is relevant in cancer treatment. Boronic acids are known to interact with biological targets and have shown promise in treating diseases such as diabetes and cancer .

Interaction Studies

Research involving 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid often focuses on its binding affinity with biological macromolecules. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to measure these interactions, helping to elucidate its potential as a therapeutic agent. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes or receptors .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, contributing to the development of advanced materials and polymers. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Pharmaceutical Development

In pharmaceutical development, 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid is explored for its ability to enhance the bioavailability of certain drugs by reducing first-pass metabolism. This characteristic is attributed to its ability to bind covalently and reversibly to glycoproteins and sugar molecules, making it a candidate for improving drug formulations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The fluorine and piperidine substituents further modulate the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

Key Compounds Compared:

Key Observations:

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances boronic acid acidity, facilitating ester formation with diols. Chlorine (in 3-Chloro-5-(pyrrolidin-1-yl)phenylboronic acid) further increases electrophilicity but may reduce solubility .

- Solubility: Piperidine’s basicity may improve aqueous solubility under acidic conditions, whereas sulfonyl or trifluoromethyl groups (e.g., 3-(Piperidin-1-ylsulfonyl)phenylboronic acid) enhance lipophilicity .

Thermal and Physical Properties

- Phenylboronic acid (parent compound): Melts at 213–215°C, suggesting fluorine and amine substituents reduce crystallinity .

- Solubility Trends: Piperidine derivatives show moderate solubility in chloroform and ethers, while trifluoromethyl analogs are more soluble in nonpolar solvents .

Biological Activity

3-Fluoro-5-(piperidin-1-yl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group and a piperidine moiety, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and comparative analysis with related compounds.

- Molecular Formula : CHBFNO

- Molecular Weight : Approximately 223.05 g/mol

- Structure : The compound consists of a piperidine ring attached to a phenylboronic acid with a fluorine substituent at the 3-position.

Boronic acids, including 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid, are known for their ability to interact with biological macromolecules. They can act as inhibitors of proteasome activity and have been implicated in various therapeutic areas such as cancer and diabetes management. The piperidine moiety may enhance binding affinity to specific enzymes or receptors, facilitating its role as a potential therapeutic agent.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the potential efficacy of 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid | 874289-10-8 | 0.92 |

| 2-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid | 874289-43-7 | 0.92 |

| (4-(Piperidin-1-yl)phenyl)boronic acid | 229009-42-1 | 0.98 |

| (2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid | 874289-26-6 | 0.92 |

These compounds exhibit varying degrees of similarity, which can impact their biological properties and potential therapeutic applications.

Antiparasitic Activity

While direct studies on the antiparasitic effects of 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid are scarce, related compounds have shown promise against Trypanosoma brucei, the causative agent of sleeping sickness. In a screening study involving kinase inhibitors, several compounds demonstrated significant inhibition of parasite growth at sub-micromolar concentrations while maintaining low toxicity to mammalian cells . This suggests that similar boronic acid derivatives could be explored for their antiparasitic potential.

Drug Delivery Applications

Recent advancements in drug delivery systems utilizing boronic acids highlight their versatility. For instance, phenylboronic acids have been integrated into drug delivery platforms to enhance the solubility and bioavailability of hydrophobic drugs like curcumin. This approach leverages the interaction between boronic acids and specific drug molecules to improve therapeutic outcomes . Such methodologies could be adapted for compounds like 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid in future research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid with high purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of phenylboronic acid precursors. Key steps include:

- Protection of boronic acid : Use pinacol ester protection to stabilize the boronic acid group during reactions involving the piperidine moiety .

- Fluorination : Electrophilic fluorination or halogen exchange (Halex) reactions under anhydrous conditions to ensure regioselectivity at the 3-position .

- Purification : Column chromatography (silica gel, eluting with hexane/ethyl acetate) followed by recrystallization to achieve ≥98% purity. Monitor purity via HPLC and NMR to detect residual anhydride byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : and NMR to verify substitution patterns (e.g., fluorine at C3, piperidine at C5). NMR confirms boronic acid integrity .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]: ~264.1 g/mol).

- X-ray Crystallography : If crystalline, compare bond lengths/angles with DFT-optimized structures (B3LYP/6-311++G(d,p) basis set) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile building block in:

- Suzuki-Miyaura Cross-Couplings : Catalyzed by Pd(PPh) or PdCl(dppf) with aryl halides (e.g., bromopyridines) to construct biaryl systems .

- Sensor Development : Boronic acid groups bind diols, enabling glucose or catecholamine detection via fluorescence quenching .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 09, B3LYP functional) to identify nucleophilic/electrophilic sites. The fluorine atom’s electron-withdrawing effect lowers HOMO energy, reducing oxidative addition efficiency .

- Transition State Modeling : Simulate Pd insertion into the C-B bond to optimize catalyst selection (e.g., bulky ligands for sterically hindered substrates) .

- Solvent Effects : Use COSMO-RS to predict solvation energies in polar aprotic solvents (e.g., DMF enhances boronic acid activation) .

Q. How can researchers resolve contradictions between experimental and theoretical data?

- Case Study : If experimental Suzuki coupling yields are lower than DFT-predicted values:

Quantify anhydride content via NMR integration .

Pre-treat the compound with pinacol to regenerate boronic acid .

Re-run reactions under inert conditions (argon) and compare yields.

Q. What strategies optimize reaction conditions for unstable intermediates involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.